(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
“(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” is a chemical compound with the CAS Number: 1909312-25-9 . It is a dihydrochloride with a molecular weight of 225.12 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, which includes “this compound”, has been achieved through “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . These reactions are performed in an aqueous medium .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12N4.2ClH/c8-4-6-5-11(10-9-6)7-2-1-3-7;;/h5,7H,1-4,8H2;2*1H . This indicates that the compound contains a cyclobutyl group attached to a 1H-1,2,3-triazol-4-yl group via a methanamine linkage .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- The compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, which is structurally related to (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine, was synthesized through a 1,3-dipolar cycloaddition reaction. This synthesis highlights the potential for creating structurally similar compounds using similar chemical reactions (Aouine, El Hallaoui, & Alami, 2014).
Biological Activities
- A study on the design, synthesis, and antimicrobial activities of some new quinoline derivatives carrying a 1,2,3-triazole moiety, which shares structural similarities with this compound, revealed that these compounds demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications
- Amphiphilic tris(triazolyl)amines functionalized with poly(ethylene glycol), which are structurally related to this compound, have been investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water. This suggests potential catalytic applications for similar triazolyl compounds (Nakarajouyphon et al., 2022).
Anticancer Potential
- Novel indole-based small molecules with a substituted triazole structure, akin to this compound, have been synthesized and evaluated for anticancer activities. They showed potent growth inhibitory action against human cancer cell lines, indicating the potential of triazole derivatives in cancer treatment (Panathur et al., 2013).
Safety and Hazards
The safety information for “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
(1-cyclobutyltriazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-4-6-5-11(10-9-6)7-2-1-3-7/h5,7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSUITIGNQEFTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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